N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-7-8-20(13-19(18)2)15-26-24(30)17-29-16-23(21-5-4-6-22(14-21)31-3)25(27-29)28-9-11-32-12-10-28/h4-8,13-14,16H,9-12,15,17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPXNFNTIAWHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the morpholino group and the methoxyphenyl group. The final step usually involves the attachment of the dimethylbenzyl group to the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and amines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure and Substituents
- Target Compound: Pyrazole core with morpholino (oxygen-containing saturated ring) and 3-methoxyphenyl groups. The acetamide linker and 3,4-dimethylbenzyl group may enhance lipophilicity and membrane permeability .
- Compound 30 (): 1,3,5-Triazine core with dual morpholino groups and a urea linkage.
- HC030031 (): Purine-derived core with a tetrahydrofuranyl group and acetamide side chain. The purine scaffold is associated with adenosine receptor modulation, differing from the pyrazole’s typical kinase or ion channel targeting .
Key Functional Group Comparisons
Pharmacokinetic and Physicochemical Properties
Research Findings and Limitations
- Structural Insights: The target compound’s pyrazole-morpholino-acetamide architecture balances solubility and lipophilicity, contrasting with triazine-urea derivatives’ higher polarity but lower synthetic yields .
- Target Hypotheses : While direct target data are absent, structural parallels to TRPV1 modulators (e.g., HC030031) and kinase inhibitors suggest plausible mechanisms. Further in vitro profiling is needed .
- Synthetic Challenges : Acetamide coupling efficiency (~50% in analogous syntheses) may limit large-scale production, necessitating optimization .
Biological Activity
N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a synthetic compound belonging to the class of pyrazole derivatives. Its molecular formula is C25H30N4O3, and it has a molecular weight of 434.54 g/mol. The compound is characterized by its unique structural arrangement that may confer distinct biological activities, making it a subject of interest in pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, initiating biochemical pathways that lead to various therapeutic effects. The exact mechanism depends on the biological context and the specific targets involved.
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of pyrazole derivatives, including this compound. Research indicates that similar compounds exhibit significant antiviral efficacy against various viruses, including herpes simplex virus and tobacco mosaic virus. For example, compounds with pyrazole structures have demonstrated inhibition rates of up to 69% against HSV-1 plaques and effective antiviral activity against tobacco mosaic virus at concentrations as low as 0.5 mg/mL .
Inhibition Studies
Inhibition studies are crucial for understanding the biological activity of this compound. Preliminary data suggests that it may inhibit specific enzymes involved in viral replication or cellular processes critical for viral life cycles. For instance, a related pyrazole compound was found to have an EC50 value of 60 nM against measles virus .
Case Studies and Research Findings
Several case studies have explored the biological activity of pyrazole derivatives:
- Antiviral Efficacy : A study demonstrated that a structurally similar pyrazole compound exhibited potent inhibitory effects on HIV-1 strains with resistance mutations, showcasing its potential in treating resistant viral infections .
- Enzyme Inhibition : Research into enzyme inhibition has shown that pyrazole derivatives can effectively inhibit alpha-amylase and other enzymes critical for various metabolic processes .
Comparative Analysis
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis should focus on:
- Regioselective Pyrazole Formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to minimize byproducts, leveraging the high thermodynamic control of click chemistry .
- Morpholine Ring Incorporation : Employ nucleophilic substitution under inert atmospheres (e.g., N₂) with morpholine derivatives and chloroacetamide intermediates, monitored by TLC .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .
Basic Question: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl, morpholine) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₉H₃₂N₄O₃) and detect isotopic patterns .
- X-ray Crystallography : For unambiguous determination of crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O dimers) .
Basic Question: How can researchers assess the compound's preliminary bioactivity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based kinase assays (e.g., JAK/STAT pathways) due to the morpholine moiety’s affinity for ATP-binding pockets .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, comparing against analogs with halogen substitutions .
Advanced Question: How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvent effects and flexible binding pockets (e.g., using GROMACS) .
- SAR Analysis : Synthesize derivatives with modified substituents (e.g., replacing 3-methoxyphenyl with 3-chlorophenyl) to isolate contributions of specific groups .
Advanced Question: What experimental strategies can elucidate the compound's stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 254 nm .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to identify decomposition thresholds relevant to formulation .
Advanced Question: How to design experiments to probe the role of the morpholine ring in target binding?
Methodological Answer:
- Isotopic Labeling : Synthesize a ¹⁵N-labeled morpholine variant for NMR titration studies with purified kinase domains .
- Competitive Binding Assays : Compare inhibition constants (Kᵢ) of the parent compound versus analogs with piperazine or thiomorpholine substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
